Cas no 899757-35-8 (2-(4-{6-4-(4-chloro-3-nitrobenzoyl)piperazin-1-ylpyridazin-3-yl}piperazin-1-yl)ethan-1-ol)

2-(4-{6-[4-(4-Chloro-3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}piperazin-1-yl)ethan-1-ol is a complex heterocyclic compound featuring a pyridazine core linked to piperazine and ethanolamine moieties, with a 4-chloro-3-nitrobenzoyl substituent. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active molecules. The presence of multiple nitrogen-containing heterocycles and a polar hydroxyl group enhances its solubility and reactivity, making it suitable for further derivatization. The chloro and nitro functional groups provide sites for selective modifications, enabling the development of targeted bioactive compounds. Its well-defined molecular architecture supports precise chemical interactions, which may be advantageous in drug discovery and biochemical research applications.
2-(4-{6-4-(4-chloro-3-nitrobenzoyl)piperazin-1-ylpyridazin-3-yl}piperazin-1-yl)ethan-1-ol structure
899757-35-8 structure
Product Name:2-(4-{6-4-(4-chloro-3-nitrobenzoyl)piperazin-1-ylpyridazin-3-yl}piperazin-1-yl)ethan-1-ol
CAS No:899757-35-8
MF:C21H26ClN7O4
MW:475.928642749786
CID:5488783
PubChem ID:18584548
Update Time:2025-05-21

2-(4-{6-4-(4-chloro-3-nitrobenzoyl)piperazin-1-ylpyridazin-3-yl}piperazin-1-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • AKOS024467239
    • (4-chloro-3-nitrophenyl)-[4-[6-[4-(2-hydroxyethyl)piperazin-1-yl]pyridazin-3-yl]piperazin-1-yl]methanone
    • 899757-35-8
    • (4-chloro-3-nitrophenyl)(4-(6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
    • F2791-0370
    • VU0499186-1
    • 2-(4-{6-[4-(4-chloro-3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}piperazin-1-yl)ethan-1-ol
    • 2-(4-{6-4-(4-chloro-3-nitrobenzoyl)piperazin-1-ylpyridazin-3-yl}piperazin-1-yl)ethan-1-ol
    • Inchi: 1S/C21H26ClN7O4/c22-17-2-1-16(15-18(17)29(32)33)21(31)28-11-9-27(10-12-28)20-4-3-19(23-24-20)26-7-5-25(6-8-26)13-14-30/h1-4,15,30H,5-14H2
    • InChI Key: SMJHDDPQUIJZTQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])C(N1CCN(C2=CC=C(N=N2)N2CCN(CCO)CC2)CC1)=O

Computed Properties

  • Exact Mass: 475.1734800g/mol
  • Monoisotopic Mass: 475.1734800g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 668
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 122Ų

2-(4-{6-4-(4-chloro-3-nitrobenzoyl)piperazin-1-ylpyridazin-3-yl}piperazin-1-yl)ethan-1-ol Pricemore >>

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2-(4-{6-4-(4-chloro-3-nitrobenzoyl)piperazin-1-ylpyridazin-3-yl}piperazin-1-yl)ethan-1-ol Related Literature

Additional information on 2-(4-{6-4-(4-chloro-3-nitrobenzoyl)piperazin-1-ylpyridazin-3-yl}piperazin-1-yl)ethan-1-ol

Comprehensive Analysis of 2-(4-{6-4-(4-chloro-3-nitrobenzoyl)piperazin-1-ylpyridazin-3-yl}piperazin-1-yl)ethan-1-ol (CAS No. 899757-35-8)

The compound 2-(4-{6-4-(4-chloro-3-nitrobenzoyl)piperazin-1-ylpyridazin-3-yl}piperazin-1-yl)ethan-1-ol, identified by its CAS No. 899757-35-8, is a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex structure, featuring a piperazine backbone and a pyridazine ring, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of specific biological pathways, given its unique nitrobenzoyl and chloro substituents.

In recent years, the demand for novel small-molecule inhibitors and signal transduction modulators has surged, driven by advancements in precision medicine. The 2-(4-{6-4-(4-chloro-3-nitrobenzoyl)piperazin-1-ylpyridazin-3-yl}piperazin-1-yl)ethan-1-ol compound aligns with this trend, as its structural attributes suggest potential interactions with G-protein-coupled receptors (GPCRs) and kinase enzymes. These properties have sparked inquiries into its applicability for conditions such as inflammatory diseases and metabolic disorders, topics frequently searched in academic and industry databases.

The synthesis of CAS No. 899757-35-8 involves multi-step organic reactions, including amide coupling and nucleophilic substitution, which are critical for achieving high purity and yield. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to characterize this compound, ensuring its suitability for further preclinical studies. Given the growing emphasis on drug repurposing and structure-activity relationship (SAR) studies, this molecule’s versatility is a key focus area.

From an industrial perspective, scalability and cost-efficiency are paramount. The piperazine and pyridazine moieties in 2-(4-{6-4-(4-chloro-3-nitrobenzoyl)piperazin-1-ylpyridazin-3-yl}piperazin-1-yl)ethan-1-ol offer opportunities for derivatization, enabling the development of analogs with enhanced pharmacokinetic profiles. This adaptability resonates with the pharmaceutical sector’s pursuit of next-generation therapeutics, a hot topic in both scientific literature and patent filings.

Environmental and regulatory considerations also play a role in the discourse surrounding CAS No. 899757-35-8. As sustainability gains traction, researchers are exploring greener synthesis routes, such as catalytic methods and solvent-free reactions, to minimize waste and energy consumption. These efforts align with global initiatives like green chemistry, which is increasingly prioritized in grant-funded projects and corporate R&D strategies.

In conclusion, 2-(4-{6-4-(4-chloro-3-nitrobenzoyl)piperazin-1-ylpyridazin-3-yl}piperazin-1-yl)ethan-1-ol represents a compelling case study in modern medicinal chemistry. Its structural complexity, combined with its potential therapeutic relevance, positions it as a molecule of interest for both academic and industrial stakeholders. As the scientific community continues to unravel its mechanisms and applications, this compound is poised to contribute meaningfully to the evolving landscape of drug discovery and molecular design.

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